molecular formula C7H8LiO3S B075423 Lithium p-toluenesulphonate CAS No. 1470-83-3

Lithium p-toluenesulphonate

Cat. No.: B075423
CAS No.: 1470-83-3
M. Wt: 179.2 g/mol
InChI Key: SLGKFAQSCDYULE-UHFFFAOYSA-N
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Description

Lithium p-toluenesulphonate, also known as lithium p-toluenesulfonate, is an organosulfur compound with the molecular formula C₇H₇LiO₃S. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol but insoluble in water. This compound is widely used in various scientific research applications due to its unique properties and enzyme-inhibiting capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium p-toluenesulphonate can be synthesized through the reaction of p-toluenesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:

p-Toluenesulfonic acid+Lithium hydroxideLithium p-toluenesulphonate+Water\text{p-Toluenesulfonic acid} + \text{Lithium hydroxide} \rightarrow \text{this compound} + \text{Water} p-Toluenesulfonic acid+Lithium hydroxide→Lithium p-toluenesulphonate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Lithium p-toluenesulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form p-toluenesulfonic acid.

    Reduction: It can be reduced to form p-toluenesulfinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Lithium p-toluenesulphonate has extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of lithium p-toluenesulphonate involves its interaction with enzymes, where it binds to the enzyme’s active site and inhibits its catalytic activity. This “turning off” of the enzyme allows scientists to explore the effects of inhibition and gain valuable insights into enzymatic reactions. The molecular targets and pathways involved include the inhibition of specific enzymes that play a role in various biochemical processes .

Comparison with Similar Compounds

  • Sodium p-toluenesulphonate
  • Potassium p-toluenesulphonate
  • Lithium trifluoromethanesulphonate
  • Sodium methanesulphonate

Comparison: Lithium p-toluenesulphonate is unique due to its specific enzyme-inhibiting capabilities and solubility properties. Compared to sodium and potassium p-toluenesulphonate, this compound exhibits better solubility in organic solvents and is more effective as an enzyme inhibitor. Lithium trifluoromethanesulphonate and sodium methanesulphonate, while similar in some chemical properties, do not share the same level of enzyme-inhibiting activity .

Properties

CAS No.

1470-83-3

Molecular Formula

C7H8LiO3S

Molecular Weight

179.2 g/mol

IUPAC Name

lithium;4-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

SLGKFAQSCDYULE-UHFFFAOYSA-N

SMILES

[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Isomeric SMILES

[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

[Li].CC1=CC=C(C=C1)S(=O)(=O)O

1470-83-3

Related CAS

104-15-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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